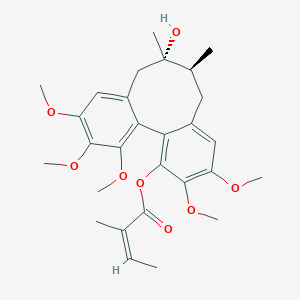

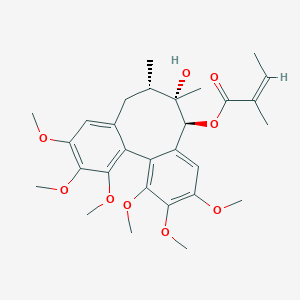

Angeloylgomisin H

Übersicht

Beschreibung

Angeloylgomisin H is a lignan compound primarily found in the fruits of Schisandra chinensis and the roots of Angelica dahurica . It is known for its potential to improve insulin-stimulated glucose uptake by activating peroxisome proliferator-activated receptor gamma (PPAR-γ) . This compound exhibits various biological activities, including anti-inflammatory, antioxidant, antidiabetic, antiproliferative, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Angeloylgomisin H hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird im Studium von Lignanverbindungen und ihren chemischen Eigenschaften verwendet.

Biologie: Untersucht für seine Rolle in zellulären Prozessen und Stoffwechselwegen.

Industrie: Verwendet bei der Entwicklung von Nutraceuticals und Arzneimitteln.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Peroxisomenproliferator-aktivierten Rezeptor gamma (PPAR-γ) aktiviert, einen nukleären Rezeptor, der an der Regulation des Glukose- und Lipidstoffwechsels beteiligt ist . Diese Aktivierung verstärkt die insulin-stimulierte Glukoseaufnahme, was es zu einem potenziellen therapeutischen Mittel für Diabetes macht . Darüber hinaus hemmt this compound die Aktivität von Enzymen, die am karzinogenen Stoffwechsel beteiligt sind, wie Ornithin-Decarboxylase und Acetylcholinesterase .

Ähnliche Verbindungen:

- Gomisin A

- Schizandrin

- Schizandrin B

- Gomisin G

- Schisandrol B

Vergleich: this compound ist unter diesen Verbindungen einzigartig durch seine potente Aktivierung des Peroxisomenproliferator-aktivierten Rezeptors gamma (PPAR-γ) und seine vielfältigen biologischen Aktivitäten . Während andere Lignane wie Gomisin A und Schizandrin ebenfalls biologische Aktivitäten zeigen, zeichnet sich this compound durch seine spezifischen antidiabetischen und krebshemmenden Eigenschaften aus .

Wirkmechanismus

Target of Action

Angeloylgomisin H, a major lignan found in the fruits of Schisandra rubriflora , primarily targets Peroxisome proliferator-activated receptors (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating lipid metabolism, inflammation, and insulin sensitivity .

Mode of Action

This compound interacts with its primary target, PPAR-γ, by activating it . This activation leads to an improvement in insulin-stimulated glucose uptake , which is a critical process in maintaining normal blood glucose levels and overall metabolic homeostasis.

Biochemical Pathways

The activation of PPAR-γ by this compound affects the insulin signaling pathway . This pathway is responsible for the regulation of glucose uptake in response to insulin. By enhancing the activity of PPAR-γ, this compound increases the potential for glucose uptake when insulin is present .

Pharmacokinetics

A study using a sensitive and selective UPLC-MS/MS method for determination of this compound in rat plasma has been reported . The method was successfully applied to a pharmacokinetic study of this compound after either oral or intravenous administration . The absolute bioavailability of this compound was reported as high as 4.9% , indicating that the compound has relatively low bioavailability.

Result of Action

The activation of PPAR-γ by this compound leads to an improvement in insulin-stimulated glucose uptake . This can potentially aid in the management of conditions like diabetes, where insulin sensitivity is often impaired.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Angeloylgomisin H kann aus den Früchten von Schisandra chinensis durch wiederholte chromatographische Trennungen unter Verwendung von Kieselgel, Octadecylsilka und Sephadex LH-20 isoliert werden . Der Isolierungsprozess beinhaltet die Verwendung von Ethylacetat als Lösungsmittel.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus pflanzlichen Quellen, gefolgt von der Reinigung mittels chromatographischer Verfahren. Die Verbindung wird dann kristallisiert, um eine hohe Reinheit zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Angeloylgomisin H durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise bei der Oxidation Carbonsäuren entstehen, während bei der Reduktion Alkohole entstehen können.

Vergleich Mit ähnlichen Verbindungen

- Gomisin A

- Schizandrin

- Schizandrin B

- Gomisin G

- Schisandrol B

Comparison: Angeloylgomisin H is unique among these compounds due to its potent activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) and its diverse biological activities . While other lignans like Gomisin A and Schizandrin also exhibit biological activities, this compound stands out for its specific antidiabetic and anticancer properties .

Eigenschaften

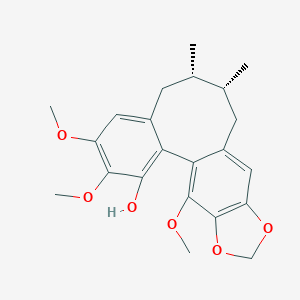

IUPAC Name |

(10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAUXCVJDYCLRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316459 | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66056-22-2 | |

| Record name | Angeloylgomisin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66056-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Angeloylgomisin H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

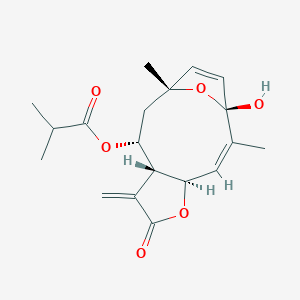

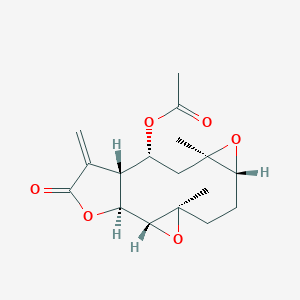

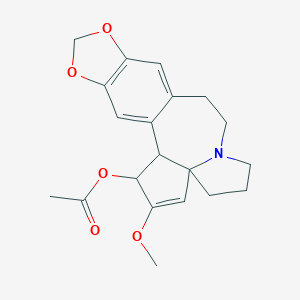

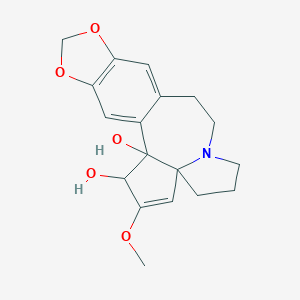

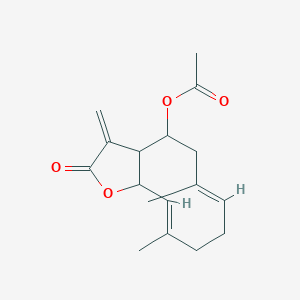

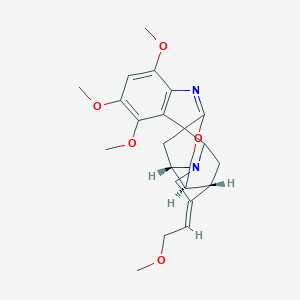

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)

![12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one](/img/structure/B203614.png)

![(15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl) 4-hydroxy-3-methoxybenzoate](/img/structure/B203882.png)

![[(3S,8R,9R,10R,13R,14S,17S)-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B205788.png)